molecular formula C24H22 B8307509 9-(4-Tert-butylphenyl)anthracene

9-(4-Tert-butylphenyl)anthracene

Cat. No.: B8307509
M. Wt: 310.4 g/mol
InChI Key: CNRQPOCDGPMSBA-UHFFFAOYSA-N
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Description

9-(4-Tert-butylphenyl)anthracene is a useful research compound. Its molecular formula is C24H22 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H22

Molecular Weight

310.4 g/mol

IUPAC Name

9-(4-tert-butylphenyl)anthracene

InChI

InChI=1S/C24H22/c1-24(2,3)20-14-12-17(13-15-20)23-21-10-6-4-8-18(21)16-19-9-5-7-11-22(19)23/h4-16H,1-3H3

InChI Key

CNRQPOCDGPMSBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 12 g of 9-bromoanthracene, 10 g of 4-tert-butylphenylboronic acid, 19.9 g of tripotassium phosphate, 3.02 g of tetrabutylammonium bromide and 106 mg of palladium acetate in 300 ml of dimethylformamide as a solvent was heated while stirred under nitrogen atmosphere at a temperature of 130° C. for 5 hours. After cooling the solution to room temperature, 400 ml of water was injected thereto and filtered. The solid separated by filtration was purified by silica gel column chromatography and vacuum dried to thereafter obtain 13.3 g of 9-(4′-tert-butylphenyl)anthracene.
Name
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400 mL
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reactant
Reaction Step One
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12 g
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reactant
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10 g
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solvent
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Name
tripotassium phosphate
Quantity
19.9 g
Type
solvent
Reaction Step Two
Quantity
3.02 g
Type
catalyst
Reaction Step Two
Quantity
106 mg
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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substrate
Quantity
0.5 mmol
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reactant
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0 mmol
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[Compound]
Name
PCy3
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0.02 mmol
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reagent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

5.1 g (20 mmol) of 9-bromoanthracene, 3.6 g (20 mmol) of 4-tert-butylphenylboronic acid, and 244 mg (0.80 mmol) of tri(o-tolyl)phosphine were put into a 100-mL three-neck flask, and nitrogen substitution in the system was carried out. 20 mL of ethylene glycol dimethyl ether (DME) was added to this mixture, and the mixture was stirred under reduced pressure and degassed. After that, 45 mg (0.20 mmol) of palladium acetate(II) and 10 mL (2.0 mol/L) of a potassium carbonate solution were added. This reaction mixture was stirred at 80° C. for 3 hours under nitrogen gas stream. Then, the reaction mixture was cooled to the room temperature, and a solid that was precipitated was collected by suction filtration. The collected solid was dissolved in toluene, and the solution was subjected to suction filtration through Florisil, celite, and then alumina. The filtrate was condensed to obtain a solid, and the solid was recrystallized with ethanol, whereby 5.0 g of a white powdery solid, which was a target matter, was obtained with the yield of 81%.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium acetate(II)
Quantity
45 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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